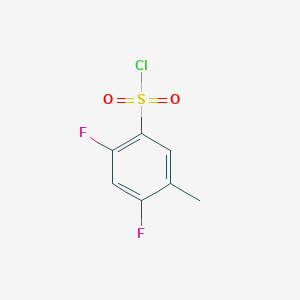
5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione
Descripción general
Descripción
5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that was first identified in 2018. It is a significant heterocyclic system in natural products and drugs . Indoles, both natural and synthetic, show various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . A novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] has been synthesized .Aplicaciones Científicas De Investigación
Antiviral Applications
Indole derivatives, including 5-fluoro-6-methoxy-1H-indole-2,3-dione, have shown promising antiviral properties. Research indicates that certain indole derivatives can inhibit the replication of viruses such as influenza A and Coxsackie B4 virus . These compounds can be designed to target specific viral enzymes or processes, potentially leading to new treatments for viral infections.
Anti-inflammatory and Anticancer Properties
The indole nucleus is a common feature in compounds with anti-inflammatory and anticancer activities. Derivatives of 5-fluoro-6-methoxy-1H-indole-2,3-dione have been studied for their potential to act as cytotoxic agents against various cancer cell lines, including MCF10A, Calu1, HCT116, Panc1, ACHN, and H460 . These compounds may work by inducing apoptosis or inhibiting cell proliferation.
Agricultural Chemistry
In agriculture, indole derivatives like 5-fluoro-6-methoxy-1H-indole-2,3-dione can be utilized to synthesize plant growth regulators such as Indole-3-acetic acid (IAA) . IAA is a naturally occurring plant hormone that regulates various aspects of plant growth and development, including cell division, elongation, and differentiation.
Material Science
Indole derivatives are also explored in material science for their potential use in organic semiconductors and photovoltaic materials. The electronic properties of indoles make them suitable for creating conductive polymers, which can be used in the development of flexible electronic devices .
Environmental Science
In environmental science, the study of indole derivatives extends to their role in bioremediation processes. These compounds can be part of the metabolic pathways of microorganisms used to degrade environmental pollutants, helping to break down hazardous substances into less harmful ones .
Biochemistry and Pharmacology
In biochemistry and pharmacology, 5-fluoro-6-methoxy-1H-indole-2,3-dione derivatives are valuable for their medicinal properties. They serve as key intermediates in the synthesis of complex molecules with biological activity, including tryptophan dioxygenase inhibitors and potential immunomodulators . These compounds can influence various biochemical pathways, offering therapeutic benefits for a range of conditions.
Direcciones Futuras
The future directions for the study of 5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione could include further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards. The potential applications of this compound in the treatment of various disorders could also be explored .
Propiedades
IUPAC Name |
5-fluoro-6-methoxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-14-7-3-6-4(2-5(7)10)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNSRDZWCQCKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)C2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



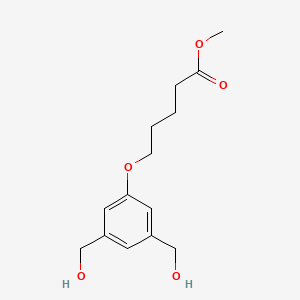
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1444432.png)
![Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B1444433.png)
![tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B1444434.png)
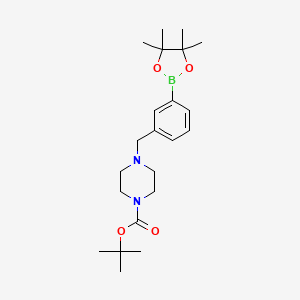
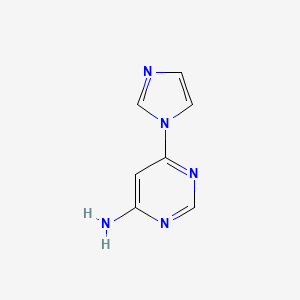
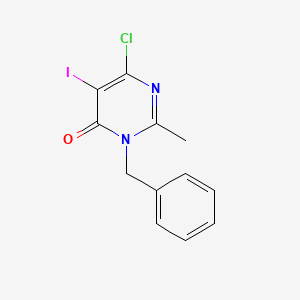
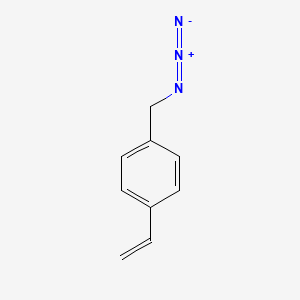
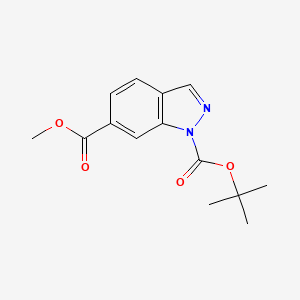


![5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine](/img/structure/B1444449.png)

